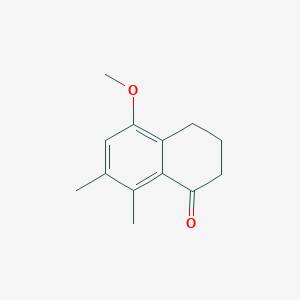

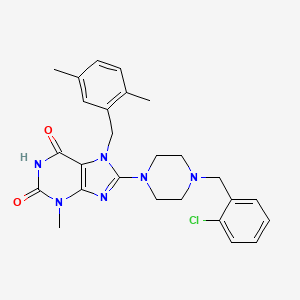

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 5-MeO-DiPT or Foxy Methoxy, is a psychoactive substance that belongs to the tryptamine class of compounds. It was first synthesized in 1985 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DiPT has gained popularity in recent years as a recreational drug due to its hallucinogenic properties. However,

Applications De Recherche Scientifique

Sigma Receptor Affinity and Antiproliferative Activity

- Sigma Receptor Binding: Compounds containing 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one have been explored for their affinity and selectivity towards sigma receptors. These receptors are involved in various cellular functions, and compounds targeting them are of interest for therapeutic applications. For example, certain derivatives demonstrated high potency and selectivity for the sigma(1) receptor, which could be useful for positron emission tomography (PET) experiments (Berardi et al., 2005).

- Antiproliferative Activity: Some naphthalene compounds have shown antiproliferative effects in rat C6 glioma cells, suggesting potential use in tumor research and therapy (Berardi et al., 2005).

Synthesis and Chemical Properties

- Alternative Synthesis: An alternative and straightforward synthesis method for 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, closely related to the chemical , was developed. This synthesis could be significant for producing biologically active compounds more efficiently (Öztaşkın et al., 2011).

- Intramolecular Alkylation Studies: Research into the acid-catalyzed reactions of compounds similar to 5-methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one contributes to our understanding of intramolecular alkylation, a key process in organic synthesis (Johnson & Mander, 1978).

Potential Therapeutic Applications

- Anticancer Activity: Compounds incorporating 1-aminotetralins, closely related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, have been synthesized and shown to exhibit anticancer activity against human glioblastoma and prostate cancer cell lines. This indicates potential therapeutic applications of these compounds in oncology (Özgeriş et al., 2017).

Bioactivity of Related Compounds

- Antimicrobial Metabolites: Research into the aquatic fungus Delitschia corticola revealed new metabolites structurally related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, exhibiting antimicrobial activities. This expands the understanding of bioactive compounds in aquatic fungi and their potential uses (Sun et al., 2011).

Propriétés

IUPAC Name |

5-methoxy-7,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-7-12(15-3)10-5-4-6-11(14)13(10)9(8)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRSCMNVXRWMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC(=O)C2=C1C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2894688.png)

![(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2894689.png)

![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2894690.png)

![4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894691.png)

![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2894706.png)

![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)